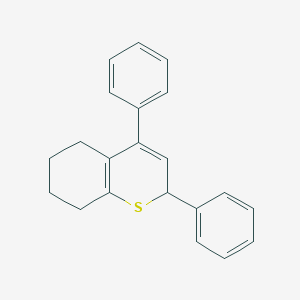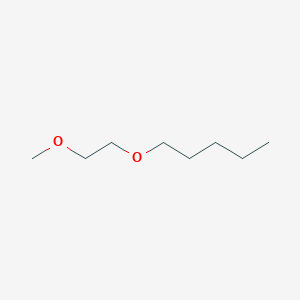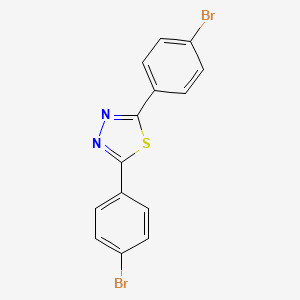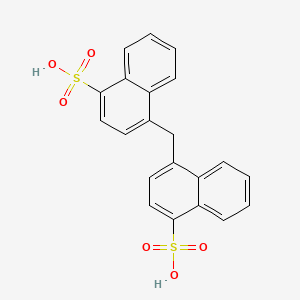
Methylenedinaphthalenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylenedinaphthalenesulfonic acid is a chemical compound that belongs to the class of sulfonic acids. It is characterized by the presence of two naphthalene rings connected by a methylene bridge, with sulfonic acid groups attached to the naphthalene rings. This compound is known for its unique chemical properties and its applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methylenedinaphthalenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of naphthalene derivatives. The reaction typically involves the use of sulfur trioxide or oleum as the sulfonating agents. The reaction conditions, such as temperature and concentration of the sulfonating agent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where naphthalene is reacted with sulfur trioxide in a controlled environment. The reaction is carried out at elevated temperatures to ensure complete sulfonation. The product is then purified through various techniques such as crystallization or distillation to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methylenedinaphthalenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the sulfonic acid groups to other functional groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the sulfonic acid groups under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can yield naphthalenesulfonates.
Wissenschaftliche Forschungsanwendungen
Methylenedinaphthalenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Medicine: this compound derivatives have been explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methylenedinaphthalenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid groups can form strong interactions with proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Methylenedinaphthalenesulfonic acid can be compared with other similar compounds, such as:
Naphthalenesulfonic acid: This compound has a similar structure but lacks the methylene bridge. It has different chemical properties and applications.
Benzene sulfonic acid: This compound has a simpler structure with only one benzene ring. It is used in different industrial applications compared to this compound.
Toluene sulfonic acid: This compound has a toluene ring instead of naphthalene. It is commonly used as a catalyst in organic synthesis.
This compound is unique due to its dual naphthalene rings and methylene bridge, which confer distinct chemical properties and reactivity compared to other sulfonic acids.
Eigenschaften
CAS-Nummer |
25377-91-7 |
|---|---|
Molekularformel |
C21H16O6S2 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
4-[(4-sulfonaphthalen-1-yl)methyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C21H16O6S2/c22-28(23,24)20-11-9-14(16-5-1-3-7-18(16)20)13-15-10-12-21(29(25,26)27)19-8-4-2-6-17(15)19/h1-12H,13H2,(H,22,23,24)(H,25,26,27) |
InChI-Schlüssel |
LOVAOFAFMFWSKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)CC3=CC=C(C4=CC=CC=C34)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


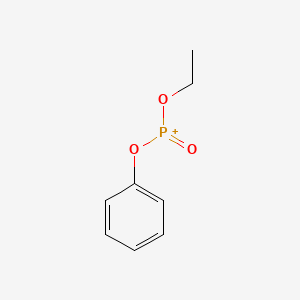


![Propanedioic acid, [(2-chlorophenyl)methylene]-](/img/structure/B14705528.png)
![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)
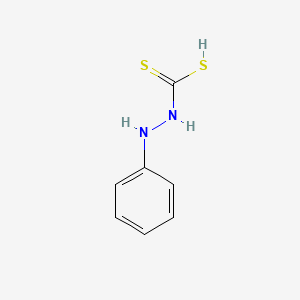
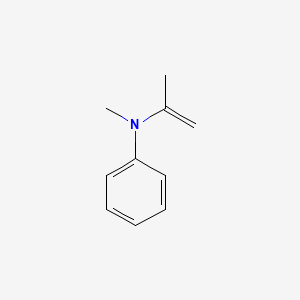
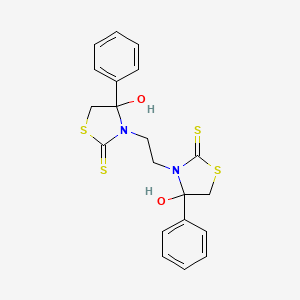

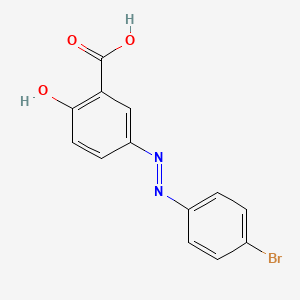
![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)
